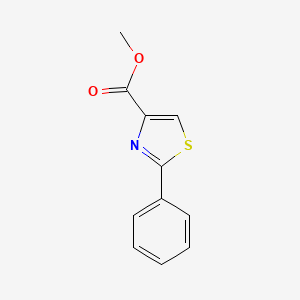

2-Phenylthiazole-4-carboxylic acid methyl ester

CAS No.: 7113-02-2

Cat. No.: VC2225666

Molecular Formula: C11H9NO2S

Molecular Weight: 219.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7113-02-2 |

|---|---|

| Molecular Formula | C11H9NO2S |

| Molecular Weight | 219.26 g/mol |

| IUPAC Name | methyl 2-phenyl-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C11H9NO2S/c1-14-11(13)9-7-15-10(12-9)8-5-3-2-4-6-8/h2-7H,1H3 |

| Standard InChI Key | VGWOUTBYGICCLO-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CSC(=N1)C2=CC=CC=C2 |

| Canonical SMILES | COC(=O)C1=CSC(=N1)C2=CC=CC=C2 |

Introduction

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-Phenylthiazole-4-carboxylic acid methyl ester is essential for its characterization, handling, and application in various research contexts. The compound possesses several distinctive properties that contribute to its behavior in chemical reactions and potential biological interactions.

Structural and Physical Properties

Table 1: Physical and Chemical Properties of 2-Phenylthiazole-4-carboxylic acid methyl ester

The compound's molecular structure consists of a thiazole ring with a phenyl group attached at the 2-position and a methyl ester group at the 4-position. This arrangement contributes to both its chemical reactivity and potential biological activities. The presence of the aromatic phenyl group enhances the compound's lipophilicity, while the methyl ester provides a functional handle for further chemical transformations.

Chemical Reactivity

The chemical reactivity of 2-Phenylthiazole-4-carboxylic acid methyl ester is largely determined by its functional groups. The methyl ester functionality is susceptible to various transformations, including hydrolysis to the corresponding carboxylic acid, aminolysis to form amides, and reduction to alcohols. These transformations make the compound a valuable intermediate in the synthesis of more complex molecules.

The thiazole ring itself contributes to the compound's aromatic character and can participate in various electrophilic and nucleophilic substitution reactions. The nitrogen and sulfur atoms in the heterocyclic ring provide potential sites for coordination with metals and hydrogen bonding interactions, which can be relevant for both chemical reactions and biological activities.

Synthesis and Preparation

Several synthetic routes have been developed for the preparation of 2-Phenylthiazole-4-carboxylic acid methyl ester, with the most common approach involving the reaction of thiobenzamide with methyl bromopyruvate.

Primary Synthetic Route

The primary method for synthesizing 2-Phenylthiazole-4-carboxylic acid methyl ester involves the condensation of benzothioamide with methyl bromopyruvate under appropriate conditions. This reaction proceeds through a cyclocondensation mechanism that forms the thiazole ring while incorporating the phenyl and methyl ester functionalities at their respective positions .

The detailed synthetic procedure involves the following steps:

-

Preparation of a solution of benzothioamide in tetrahydrofuran (THF)

-

Dropwise addition of methyl bromopyruvate

-

Heating the mixture at reflux for 18 hours

-

Concentration of the reaction mixture under vacuum

-

Dilution with ethyl acetate

-

Washing with water and brine

-

Drying over anhydrous magnesium sulfate

-

Purification by silica gel chromatography

-

Final concentration to obtain the product

This synthetic route typically provides 2-Phenylthiazole-4-carboxylic acid methyl ester in good yield (approximately 77%), making it an efficient method for preparing the compound .

Reaction Conditions and Parameters

The success of the synthesis depends on several key parameters:

Table 2: Key Parameters for the Synthesis of 2-Phenylthiazole-4-carboxylic acid methyl ester

| Parameter | Condition |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Reflux |

| Reaction Time | 18 hours |

| Molar Ratio | Benzothioamide:Methyl bromopyruvate (1:1.3) |

| Purification | Silica gel chromatography (20% ethyl acetate/toluene, followed by 20% ethyl acetate/hexane) |

| Yield | 77% |

The spectroscopic data for the synthesized compound provides confirmation of its structure, typically characterized by 1H NMR spectroscopy. The characteristic signals in the NMR spectrum correspond to the aromatic protons of the phenyl group, the thiazole ring proton, and the methyl group of the ester functionality .

Alternative Synthetic Approaches

While the condensation of benzothioamide with methyl bromopyruvate represents the most direct approach, alternative synthetic strategies might be employed depending on specific requirements and the availability of starting materials. These could include:

-

Modification of related thiazole derivatives

-

Functional group transformations of appropriate thiazole precursors

-

Ring-closing reactions of suitably functionalized precursors

The choice of synthetic method often depends on factors such as scale, available starting materials, and desired purity of the final product.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 2-Phenylthiazole-4-carboxylic acid methyl ester and related compounds provides valuable insights for the development of derivatives with enhanced biological activities.

Role of the Thiazole Core

-

The presence of both sulfur and nitrogen atoms creates specific electronic distributions that can affect interactions with biological targets

-

The aromatic character of the ring contributes to stability and potential π-π interactions with aromatic residues in protein targets

-

The ring provides a rigid framework for the precise orientation of substituents

These features make the thiazole core a valuable structural element in medicinal chemistry, contributing to the bioactivity of numerous therapeutic agents.

Impact of Substituents

The specific substituents on the thiazole ring significantly influence the biological profile of 2-Phenylthiazole-4-carboxylic acid methyl ester and related compounds:

-

Phenyl group at position 2:

-

Enhances lipophilicity

-

Provides opportunities for π-π stacking interactions with protein targets

-

Serves as a site for further modification to optimize biological activity

-

-

Methyl ester at position 4:

-

Functions as a versatile handle for chemical transformations

-

Affects the compound's solubility and partition coefficient

-

Can be converted to other functional groups (acids, amides, alcohols) with distinct biological properties

-

SAR Findings from Related Compounds

Studies on structurally related compounds provide valuable SAR insights that might be applicable to 2-Phenylthiazole-4-carboxylic acid methyl ester:

-

For 2-phenylthiazole-4-carboxamide derivatives:

-

Substitution at the 4-position of the phenyl ring with a methoxy group improved activity against colorectal cancer cells

-

2-methoxy substituent maintained high activity against colon and breast cancer cell lines

-

3-fluoro analog showed good cytotoxic activity across multiple cancer cell lines (IC50 values < 10 μg/mL)

-

-

Structural modifications of 2-arylthiazolidine-4-carboxylic acid amides led to the development of compounds with improved antiproliferative activity, enhancing potency from micromolar to nanomolar range

These findings suggest that strategic modifications of 2-Phenylthiazole-4-carboxylic acid methyl ester, particularly at the phenyl ring and the ester functionality, could lead to derivatives with enhanced biological activities for specific therapeutic applications.

Research Applications and Future Directions

2-Phenylthiazole-4-carboxylic acid methyl ester has several potential applications in research and drug discovery, serving as both a valuable synthetic intermediate and a potential lead compound for therapeutic development.

Synthetic Utility

The compound serves as an important building block for the synthesis of more complex thiazole derivatives with potential biological activities. The methyl ester functionality provides a convenient handle for various transformations:

-

Hydrolysis to the corresponding carboxylic acid

-

Conversion to amides, including carboxamide derivatives with demonstrated cytotoxic activities

-

Reduction to alcohols or aldehydes

-

Functional group interconversions to access diverse thiazole derivatives

These transformations enable the synthesis of focused libraries of compounds for biological screening and structure-activity relationship studies.

Medicinal Chemistry Applications

Based on the biological activities associated with related thiazole derivatives, 2-Phenylthiazole-4-carboxylic acid methyl ester has potential applications in several therapeutic areas:

-

Development of anticancer agents, particularly building on the findings for related compounds such as 4-substituted methoxybenzoyl-aryl-thiazoles and 2-phenylthiazole-4-carboxamide derivatives

-

Design of anti-inflammatory drugs, leveraging the structural similarity to compounds with demonstrated anti-inflammatory activity

-

Exploration of antimicrobial agents, given the frequent antimicrobial properties observed in thiazole derivatives

Future Research Directions

Several promising research directions emerge for 2-Phenylthiazole-4-carboxylic acid methyl ester:

-

Comprehensive biological evaluation to establish its activity profile across various therapeutic targets

-

Synthesis and evaluation of focused libraries of derivatives with strategic modifications at the phenyl ring and ester functionality

-

Investigation of detailed structure-activity relationships through systematic structural modifications

-

Exploration of potential synergistic effects in combination with established therapeutic agents

-

Computational studies to predict optimal substitution patterns for enhanced biological activity and target selectivity

-

Development of more efficient and scalable synthetic routes for the preparation of the compound and its derivatives

-

Investigation of the compound's potential as a scaffold for the development of chemical probes to study biological processes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume